n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide
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Overview
Description
n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide: is a chemical compound with the molecular formula C₁₆H₁₃NO₄S . It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorenone core substituted with a methylsulfonyl group and an acetamide moiety.
Preparation Methods
The synthesis of n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide involves several steps. One common method includes the reaction of 9-fluorenone with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. This intermediate is then reacted with acetic anhydride to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it acts as a prostacyclin receptor agonist, which leads to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle cells and inhibition of cell proliferation . The compound’s effects are mediated through the prostacyclin receptor pathway, making it a valuable tool in the study of cardiovascular diseases.
Comparison with Similar Compounds
n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide can be compared with other similar compounds, such as:
Selexipag: Another prostacyclin receptor agonist with a similar mechanism of action.
Iloprost: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Beraprost: Another prostacyclin analog with similar therapeutic applications.
The uniqueness of this compound lies in its specific structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other compounds in the same class.
Properties
CAS No. |
22010-73-7 |
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Molecular Formula |
C16H13NO4S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H13NO4S/c1-9(18)17-10-3-5-12-14-8-11(22(2,20)21)4-6-13(14)16(19)15(12)7-10/h3-8H,1-2H3,(H,17,18) |
InChI Key |
LWCNFUUXABCYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)S(=O)(=O)C |
Origin of Product |
United States |
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